![molecular formula C11H9ClN2O2 B2673446 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione CAS No. 892289-08-6](/img/structure/B2673446.png)
1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione
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Overview
Description
Synthesis Analysis
While specific synthesis information for “1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione” was not found, similar compounds such as “1-(4-Chlorobenzyl)piperazine” have been synthesized . The synthesis of these types of compounds often involves reactions with halogenated heterocycles .
Scientific Research Applications
Chemical Synthesis and Structure Analysis
Research on 1,4-dihydropyrazine derivatives, closely related to 1-(4-Chlorobenzyl)-1,4-dihydropyrazine-2,3-dione, has explored their synthesis and structure. Brook, Haltiwanger, and Koch (1992) synthesized 3-(Chloromethyl)-5,6-dihydro-5,5-dimethyl-1,4-oxazin-2-one, an example of a stable 1,4-dihydropyrazine, highlighting its interesting properties like green color and solvatochromism in the visible absorption band (Brook, Haltiwanger, & Koch, 1992).
Synthesis and Reactivity in Organic Chemistry
Gopal, Nadkarni, and Sayre (1998) developed an efficient method for synthesizing monoalkylated 1,2-diones, using a steric approach to control selective deprotonation and subsequent alkylation of dihydropyrazines (Gopal, Nadkarni, & Sayre, 1998). Moreover, Brook, Noll, and Koch (1998) examined the synthesis and characterization of carbonyl and thiocarbonyl stabilized 1,4-dihydropyrazines, contributing to the understanding of the chemical behavior of these compounds (Brook, Noll, & Koch, 1998).
Novel Synthesis Methods
Sharma et al. (2008) presented a novel method for synthesizing N-1 substituted 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones using microwave-assisted cascade reactions, demonstrating a creative approach in the synthesis of pharmacologically active α,β-dicarbonyl compounds (Sharma et al., 2008).
Coordination Compounds and Crystal Structure
Liu et al. (2002) studied the hydro(solvo)thermal synthesis of a novel nickel(II) complex using 1,4-dihydropyrazine-2,3-dione-5,6-dicarboxylate, revealing insights into the crystal structure and coordination chemistry (Liu et al., 2002).
Safety and Hazards
properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1H-pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-13-10(15)11(14)16/h1-6H,7H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUWCGOCDFEOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CNC(=O)C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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